molecular formula C10H11N3O2 B2987990 1-(3-aminobenzoyl)imidazolidin-2-one CAS No. 1263206-87-6

1-(3-aminobenzoyl)imidazolidin-2-one

Cat. No.: B2987990
CAS No.: 1263206-87-6
M. Wt: 205.217
InChI Key: YHMSEKQAXPCBQN-UHFFFAOYSA-N
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Description

1-(3-Aminobenzoyl)imidazolidin-2-one (CAS 34897-82-0) is a synthetic organic compound with the molecular formula C 10 H 11 N 3 O 2 and a molecular weight of 205.21 g/mol . This compound features the imidazolidin-2-one heterocycle, a scaffold of significant interest in medicinal and organic chemistry due to its diverse biological activities and utility as a synthetic building block. The imidazolidin-2-one core is recognized for its presence in compounds with a range of pharmacological properties. Research into related structures has demonstrated potential in areas such as antiviral , antimicrobial , and antitumor applications . Furthermore, derivatives have been explored as antioxidants and as inhibitors of enzymes like CYP17, a target in anticancer therapy . The 3-aminobenzoyl substituent on this particular derivative provides a versatile handle for further synthetic modification, enabling its incorporation into larger molecular frameworks or the exploration of structure-activity relationships. From a synthetic chemistry perspective, the imidazolidin-2-one ring can be constructed from 1,2-diamines using various carbonylating agents. Common methods involve the use of phosgene substitutes like triphosgene, urea, or carbonyldiimidazole (CDI) . CDI is often favored for its low cost and the formation of benign byproducts, making it suitable for greener synthetic protocols . This compound is intended for research applications only, including use as a synthetic intermediate in organic synthesis, for the development of pharmaceutical candidates, and for biochemical screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-aminobenzoyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-8-3-1-2-7(6-8)9(14)13-5-4-12-10(13)15/h1-3,6H,4-5,11H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMSEKQAXPCBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Aminobenzoyl Imidazolidin 2 One and Analogous Imidazolidin 2 Ones

Strategies for the Formation of the Imidazolidin-2-one Heterocycle

The construction of the imidazolidin-2-one ring is most commonly achieved through the reaction of a 1,2-diamine with a C1 carbonyl source. acs.org More contemporary and atom-economical methods involve the catalytic difunctionalization of unsaturated systems. mdpi.com

The direct incorporation of a carbonyl group into a vicinal diamine is a fundamental and widely utilized approach for synthesizing imidazolidin-2-one derivatives. mdpi.com This strategy involves the reaction of a 1,2-diamine with a suitable carbonylating agent. Over the years, a variety of reagents and catalytic systems have been developed to facilitate this transformation, ranging from highly reactive phosgene and its equivalents to more environmentally benign sources like carbon dioxide and carbon monoxide under catalytic conditions. mdpi.comacs.org

Phosgene (COCl₂) has historically been a primary reagent for the synthesis of cyclic ureas from 1,2-diamines. nih.govnih.gov The reaction proceeds by formally releasing two equivalents of hydrogen chloride, necessitating the use of a base, such as a tertiary amine, to neutralize the acid produced. mdpi.com Due to its high toxicity, the use of phosgene is now limited. However, safer phosgene equivalents continue to be employed. Triphosgene, a solid and therefore safer alternative, is still used in recent literature for this purpose. mdpi.com

Other widely used phosgene equivalents include carbonyldiimidazole (CDI), chloroformates, and dialkyl carbonates. mdpi.comnih.gov CDI, in particular, is a common reagent for this cyclization, offering a milder and safer alternative to phosgene. nih.govmdpi.com Dialkyl carbonates, such as dimethyl carbonate (DMC) and diethyl carbonate (DEC), can also serve as carbonyl sources, often in the presence of a catalyst like Cu(NO₃)₂ or sulfamic acid to activate the carbonate carbonyl group. mdpi.com

Table 1: Examples of Phosgene and Phosgene-Equivalent Reagents in Imidazolidin-2-one Synthesis

Carbonylating Agent Precursor Catalyst/Base Notes
Triphosgene Vicinal diamine Triethylamine A safer, solid alternative to phosgene. mdpi.com
Carbonyldiimidazole (CDI) 1,2-Diamine DMAP (optional) Widely used, mild, and safe reagent. mdpi.comnih.gov
Dialkyl Carbonates (e.g., DMC) 1,2-Diamine Cu(NO₃)₂ Requires catalytic activation. mdpi.com

The use of carbon dioxide (CO₂) as a C1 source for the synthesis of imidazolidin-2-ones represents a highly attractive and environmentally benign approach. nih.govresearchgate.net This method is atom-economical and produces water as the only byproduct. mdpi.com However, due to the relative inertness of CO₂, these reactions often require catalysts and dehydrating agents to proceed efficiently, as the water generated can negatively impact the reaction yield. mdpi.com

Several catalytic systems have been developed to facilitate the cyclization of 1,2-diamines with CO₂. For instance, ceria (CeO₂) has been shown to be an effective and reusable heterogeneous catalyst for this transformation. nih.govacs.org Homogeneous systems, such as those employing tetramethylphenylguanidine (PhTMG) as a promoter and diphenylphosphoryl azide (DPPA) as a dehydrating activator, have also proven effective. mdpi.com In some cases, particularly with simple aliphatic diamines, the reaction can proceed without catalysts or additives, but this typically requires harsh conditions, such as high temperatures and pressures. mdpi.com

Table 2: Catalytic Systems for Imidazolidin-2-one Synthesis from 1,2-Diamines and CO₂

Catalyst/System Substrate Type Key Features
CeO₂ Aliphatic 1,2-diamines Heterogeneous, reusable catalyst. nih.gov
PhTMG / DPPA 1,2-Diamines Homogeneous system with a dehydrative activator. mdpi.com
In[N(SiMe₃)₂]Cl₂·(THF)x / Pyridine N,N′-bis(trimethylsilyl)benzene-1,2-diamine Effective for less nucleophilic aromatic diamines. mdpi.com

Catalytic carbonylation using carbon monoxide (CO) is another important strategy for the synthesis of imidazolidin-2-ones from 1,2-diamines. These reactions are typically oxidative carbonylations, requiring an oxidant to complete the catalytic cycle. mdpi.com A variety of transition metal catalysts, particularly palladium-based systems, have been developed for this purpose.

For example, a catalytic system comprising PdI₂ and KI has been shown to be effective for the oxidative carbonylation of aromatic diamines to form cyclic ureas. mdpi.com Selenium-catalyzed oxidative carbonylation of N,N'-dialkylethylenediamines has also been reported. mdpi.com More recently, a palladium-catalyzed oxidative carbonylation of ethylenediamine (B42938) was developed that proceeds in water, using a CO/O₂ mixture, highlighting a move towards more sustainable reaction conditions. mdpi.com

An alternative and elegant strategy for constructing the imidazolidin-2-one ring is through the metal-catalyzed diamination of unsaturated carbon-carbon bonds. mdpi.com This approach involves the addition of two nitrogen atoms across a double or triple bond, often in an intramolecular fashion, to form the heterocycle. This method is particularly powerful for creating highly substituted and stereochemically complex imidazolidin-2-ones. mdpi.comnih.gov

The intramolecular diamination of alkenes, where a urea (B33335) moiety is tethered to an alkene, is a well-established method for synthesizing imidazolidin-2-ones. mdpi.com Palladium catalysis has been instrumental in the development of these reactions. In 2005, the first Pd(II)-catalyzed intramolecular diamination of unfunctionalized alkenes to form fused imidazolidin-2-one ring systems was reported. mdpi.com This transformation involves the formation of a C-N bond and a C-C bond in a single step, often with high diastereoselectivity. nih.govnih.gov These carboamination reactions of N-allylureas with aryl or alkenyl bromides provide a versatile route to diverse imidazolidin-2-one structures. nih.gov

The catalytic diamination has also been extended to other unsaturated systems. For instance, a silver(I)-catalyzed intramolecular 1,2-diamination of alkynes has been utilized to synthesize indole-imidazolidinone fused derivatives. mdpi.com Furthermore, intermolecular diamination of allenes has been developed as a route to N-heterocycles. researchgate.net These methods showcase the power of transition metal catalysis to construct the imidazolidin-2-one core through the direct functionalization of C-C multiple bonds. nih.gov

Catalytic Diamination of Unsaturated Carbon-Carbon Bonds

Intermolecular Diamination Reactions of Dienes and Alkenes

The direct diamination of unsaturated carbon-carbon bonds offers an efficient route to the imidazolidin-2-one core. Metal-catalyzed intermolecular diamination of alkenes and dienes has emerged as a powerful tool for this transformation. For instance, palladium-catalyzed carboamination reactions between N-allylureas and aryl or alkenyl bromides have been developed for the stereoselective synthesis of imidazolidin-2-ones. This method generates a carbon-carbon and a carbon-nitrogen bond in a single step, with the N-allylurea precursors readily prepared from allylic amines and isocyanates. Good diastereoselectivity has been achieved for the synthesis of 4,5-disubstituted imidazolidin-2-ones from substrates with allylic substituents. nih.gov

Intramolecular Hydroamidation of Linear Urea Derivatives

Intramolecular hydroamidation of unsaturated linear urea derivatives provides an atom-economical approach to imidazolidin-2-ones. This method involves the cyclization of a urea moiety onto a tethered alkene or alkyne. For example, the intramolecular hydroamidation of propargylic ureas can be catalyzed by various metals to yield imidazolidin-2-ones. nih.govmdpi.com This reaction proceeds via the addition of an N-H bond across the carbon-carbon triple bond.

A study by Gazizov et al. describes the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles to produce 4-(het)arylimidazolidin-2-ones. The proposed mechanism involves the formation of an oxonium cation, followed by intramolecular cyclization to a 5-methoxyimidazolidin-2-one intermediate. Subsequent acid-promoted elimination of methanol (B129727) generates a cyclic iminium cation, which is then trapped by a nucleophile. derpharmachemica.com

Starting MaterialReagent/CatalystProductYieldReference
N-allylureasAryl/Alkenyl Bromide, Pd CatalystSubstituted Imidazolidin-2-onesGood nih.gov
Propargylic ureasMetal CatalystImidazolidin-2-ones- nih.govmdpi.com
(2,2-diethoxyethyl)ureasC-nucleophile, Acid Catalyst4-(het)arylimidazolidin-2-onesGood to High derpharmachemica.com

In recent years, organocatalysis has offered a metal-free alternative for intramolecular hydroamidation reactions. Phosphazene bases, such as BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), have proven to be highly effective catalysts for the intramolecular hydroamidation of propargylic ureas. This approach provides excellent chemo- and regioselectivity for the synthesis of five-membered cyclic ureas under ambient conditions with remarkably short reaction times. nih.gov The reaction is initiated by the deprotonation of the urea by the phosphazene base, which facilitates the subsequent cyclization. nih.gov

SubstrateCatalystProductReaction TimeReference
Propargylic UreaBEMP (Phosphazene Base)Imidazolidin-2-oneAs low as 1 min nih.gov

Aziridine Ring Expansion Methodologies

The ring expansion of aziridines presents another elegant strategy for the synthesis of the imidazolidin-2-one scaffold. This method typically involves the reaction of an activated aziridine with an isocyanate. Nickel-catalyzed cycloaddition of aziridines with isocyanates has been shown to produce iminooxazolidine derivatives, which can then isomerize to the corresponding imidazolidinone derivatives upon longer reaction times. nih.gov

Cascade and Multicomponent Reactions for Imidazolidin-2-one Scaffolds

Cascade and multicomponent reactions (MCRs) offer a highly efficient means to construct complex molecules like imidazolidin-2-ones in a single operation, minimizing waste and simplifying synthetic procedures. A pseudo-multicomponent one-pot protocol has been described for the synthesis of 1,3-disubstituted imidazolidin-2-ones. This process begins with the in situ formation of a Schiff base from trans-(R,R)-diaminocyclohexane, which is then reduced to the corresponding diamine and subsequently cyclized with carbonyldiimidazole (CDI). organic-chemistry.org

Synthetic Routes Incorporating the 3-Aminobenzoyl Moiety

The synthesis of the target compound, 1-(3-aminobenzoyl)imidazolidin-2-one, requires the attachment of the 3-aminobenzoyl group to the nitrogen atom of the imidazolidin-2-one ring. A plausible and common strategy for this transformation is a two-step process involving N-acylation with a protected amino group, followed by deprotection.

Strategies for Introduction of the Aminobenzoyl Group

A likely synthetic route to this compound involves the N-acylation of imidazolidin-2-one with 3-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amine.

The first step, N-acylation, would involve the reaction of imidazolidin-2-one with 3-nitrobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The nucleophilic nitrogen of the imidazolidin-2-one would attack the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of 1-(3-nitrobenzoyl)imidazolidin-2-one. While specific conditions for this exact reaction are not widely reported, general procedures for the N-acylation of amides and related heterocycles are well-established. nih.gov

StepReactionReagentsIntermediate/Product
1N-AcylationImidazolidin-2-one, 3-Nitrobenzoyl chloride, Base1-(3-Nitrobenzoyl)imidazolidin-2-one
2Reduction1-(3-Nitrobenzoyl)imidazolidin-2-one, Reducing Agent (e.g., H2/Pd-C)This compound

Synthetic Routes to this compound and its Analogs Explored

The synthesis of this compound, a compound of interest in medicinal chemistry, along with its analogous imidazolidin-2-ones, involves a series of strategic chemical transformations. Methodologies focus on the introduction of the aminobenzoyl moiety onto the imidazolidin-2-one scaffold, with careful consideration of precursor selection, reaction pathways, and the control of regioselectivity and stereoselectivity.

Specific Precursors and Reaction Pathways for this compound

The preparation of this compound is not typically achieved in a single step but rather through a multi-step synthetic sequence. A common and logical pathway involves the initial synthesis of a nitro-substituted precursor, followed by a reduction step.

A plausible and widely applicable method for the synthesis of the key intermediate, 1-(3-nitrobenzoyl)imidazolidin-2-one, is the N-acylation of imidazolidin-2-one. This reaction utilizes 3-nitrobenzoyl chloride as the acylating agent. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base is crucial for optimizing the reaction yield and purity of the product.

Following the successful acylation, the nitro group of 1-(3-nitrobenzoyl)imidazolidin-2-one is reduced to an amino group to yield the final product, this compound. A variety of reducing agents can be employed for this transformation, with stannous chloride (SnCl2) in the presence of hydrochloric acid being a classic and effective method for the reduction of aromatic nitro compounds. scispace.com This method is often preferred due to its efficiency and selectivity. The reaction typically proceeds by dissolving the nitro compound in a suitable solvent, such as ethanol, and then adding an acidic solution of stannous chloride. scispace.com

An alternative to tin-based reagents is the use of iron powder in acidic media, which also provides a reliable method for nitro group reduction. scispace.com Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is another common approach for this type of reduction. commonorganicchemistry.com

Below is a data table summarizing the key steps and reagents in the synthesis of this compound.

StepPrecursor(s)Reagent(s)Product
1. N-Acylation Imidazolidin-2-one, 3-Nitrobenzoyl chlorideBase (e.g., triethylamine, pyridine)1-(3-Nitrobenzoyl)imidazolidin-2-one
2. Reduction 1-(3-Nitrobenzoyl)imidazolidin-2-oneStannous chloride (SnCl2), Hydrochloric acid (HCl)This compound

Regioselectivity and Stereoselectivity Considerations in Aminobenzoyl Imidazolidinone Synthesis

The synthesis of substituted imidazolidin-2-ones often presents challenges and considerations regarding regioselectivity and stereoselectivity, particularly when dealing with unsymmetrically substituted precursors.

Regioselectivity: In the context of synthesizing this compound from the parent imidazolidin-2-one, the primary regiochemical consideration lies in the N-acylation step. Imidazolidin-2-one possesses two equivalent nitrogen atoms available for acylation. Therefore, the acylation with 3-nitrobenzoyl chloride is expected to occur at either nitrogen without a preference, leading to a single product.

However, if a substituted imidazolidin-2-one is used as a starting material, the two nitrogen atoms may no longer be equivalent, leading to the potential for the formation of regioisomers. The site of acylation would then be influenced by electronic and steric factors of the existing substituent(s) on the imidazolidin-2-one ring. For instance, an electron-donating group on one nitrogen would likely enhance its nucleophilicity and favor acylation at that position, while a bulky substituent would sterically hinder acylation at the adjacent nitrogen. Quantum chemistry calculations have been employed to rationalize the regioselectivity in the formation of substituted imidazolidin-2-ones, suggesting that the relative energies of reaction intermediates play a crucial role in determining the final product distribution. nih.gov

Stereoselectivity: The synthesis of this compound from the unsubstituted imidazolidin-2-one does not inherently introduce any new chiral centers. Therefore, stereoselectivity is not a primary concern in this specific transformation.

However, in the broader context of synthesizing analogous imidazolidin-2-ones, particularly those with substituents on the heterocyclic ring, stereoselectivity becomes a critical aspect. The introduction of substituents at the 4- and/or 5-positions of the imidazolidin-2-one ring can create chiral centers. The stereochemical outcome of such syntheses is highly dependent on the chosen synthetic methodology. For example, in palladium-catalyzed carboamination reactions to form substituted imidazolidin-2-ones, good to excellent diastereoselectivities have been reported. nih.gov The use of chiral catalysts or auxiliaries is a common strategy to achieve enantioselective synthesis of specific stereoisomers. The stereochemistry of N-acyl groups in related heterocyclic systems can also exhibit complex phenomena such as atropisomerism due to restricted rotation around the N-C(O) bond, which can be influenced by the steric bulk of the substituents. nih.gov

Reactivity and Reaction Mechanisms of 1 3 Aminobenzoyl Imidazolidin 2 One Derivatives

Reactivity of the Imidazolidin-2-one Core

The synthesis of the imidazolidin-2-one scaffold often proceeds through robust, high-yielding catalytic methods, underscoring the thermodynamic favorability of the ring system. mdpi.com Common synthetic strategies include:

Carbonylation of 1,2-diamines: This direct approach utilizes various carbonylating agents like phosgene, carbon dioxide, or dialkyl carbonates to cyclize a diamine precursor. mdpi.comacs.org

Diamination of Olefins: Metal-catalyzed processes, particularly with palladium, can achieve the diamination of unsaturated carbon-carbon bonds to form the cyclic urea (B33335) structure. mdpi.comorganic-chemistry.org

Intramolecular Hydroamination: The cyclization of unsaturated urea derivatives, such as N-allyl ureas, is another effective route, often catalyzed by bases or transition metals. mdpi.comacs.org

Aziridine Ring Expansion: Reactions of aziridines with isocyanates can lead to the formation of the five-membered imidazolidin-2-one ring. organic-chemistry.org

The nitrogen atoms of the imidazolidin-2-one ring, being part of an amide-like system, are generally less nucleophilic than those of corresponding amines. However, the N-H proton can be deprotonated by a suitable base, allowing for subsequent alkylation or acylation reactions. The carbonyl group within the ring exhibits typical amide carbonyl reactivity, being susceptible to nucleophilic attack, although it is less electrophilic than a ketone carbonyl. While the ring is generally stable, it can serve as a precursor to vicinal diamines, indicating that ring-opening can be achieved under specific, often harsh, reaction conditions. nih.govnih.govmdpi.com

Table 1: Selected Catalytic Methods for Imidazolidin-2-one Synthesis
Synthetic StrategyCatalyst/ReagentPrecursorsKey FeaturesReference
CarbonylationCeO₂Aliphatic 1,2-diamines and CO₂Heterogeneous catalysis, effective for aliphatic precursors. mdpi.com
Asymmetric DiaminationPd(II) / Chiral Ligand1,3-Dienes and 1,3-dialkylureasAchieves high yields and excellent enantioselectivities under mild conditions. mdpi.com
Intramolecular HydroamidationBEMP (phosphazene base)Propargylic ureasOrgano-catalyzed, excellent chemo- and regioselectivity at ambient temperature. acs.org
CarboaminationPd₂(dba)₃ / XantphosN-allylureas and aryl bromidesForms a C-C and a C-N bond in a single step with good diastereoselectivity. nih.gov

Reactions Involving the Amino and Carbonyl Functionalities of the Benzoyl Moiety

The benzoyl moiety attached to one of the ring nitrogens introduces two additional reactive sites: a primary aromatic amino group and an exocyclic amide carbonyl group.

Amino Group Reactivity: The 3-amino group is a primary aromatic amine and is expected to undergo the full range of reactions characteristic of this functional group.

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures converts the amino group into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions to introduce halides (Cl, Br), cyano (CN), hydroxyl (OH), and other groups onto the aromatic ring.

Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides, respectively. This is a common strategy for derivatization.

Alkylation: While direct alkylation can be challenging to control and may lead to overalkylation, it can be achieved under specific conditions. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.

Condensation Reactions: The amino group can act as a nucleophile in condensation reactions with carbonyl compounds to form imines (Schiff bases) or participate in multicomponent reactions to build more complex heterocyclic systems. nih.gov

Carbonyl Group Reactivity: The exocyclic carbonyl group is part of an amide linkage (specifically, an acylated urea). Its electrophilicity is reduced due to resonance stabilization from the lone pair of the imidazolidin-2-one nitrogen atom. Consequently, it is significantly less reactive than a ketone or aldehyde carbonyl.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are required to reduce the amide carbonyl to a methylene (B1212753) group (CH₂), transforming the aminobenzoyl group into an aminobenzyl moiety.

Hydrolysis: The amide bond can be cleaved under harsh hydrolytic conditions (strong acid or base at elevated temperatures) to yield 3-aminobenzoic acid and the parent imidazolidin-2-one. This reaction is generally slow due to the stability of the amide bond.

Nucleophilic Attack: Nucleophilic attack at this carbonyl is generally difficult but can occur with highly reactive nucleophiles.

Mechanistic Elucidation of Key Transformation Pathways (e.g., Computational Insights)

Understanding the mechanisms of reactions involving 1-(3-aminobenzoyl)imidazolidin-2-one and its precursors is crucial for controlling reaction outcomes, particularly regioselectivity and stereoselectivity. While specific mechanistic studies on this exact molecule are not widely published, valuable insights can be drawn from studies on related imidazolidin-2-one systems.

One well-studied mechanism is the acid-catalyzed intramolecular cyclization of N-(2,2-dialkoxyethyl) ureas to form the imidazolidin-2-one ring. nih.govmdpi.com The proposed pathway is as follows:

Oxonium Ion Formation: The reaction initiates with the protonation of an acetal (B89532) oxygen atom.

Intramolecular Cyclization: The distal urea nitrogen atom acts as an intramolecular nucleophile, attacking the activated carbon to form a 5-alkoxyimidazolidin-2-one intermediate.

Iminium Cation Formation: Acid-promoted elimination of an alcohol molecule (e.g., methanol (B129727) or ethanol) from this intermediate generates a highly electrophilic cyclic iminium cation.

Nucleophilic Trapping: This iminium ion is then trapped by a C-nucleophile (such as an electron-rich aromatic ring), leading to the final substituted imidazolidin-2-one product. nih.gov

Quantum chemistry calculations have been employed to rationalize the high regioselectivity observed in these reactions, comparing the energy barriers for the formation of different regioisomers. nih.gov Similarly, Density Functional Theory (DFT) calculations have been used to study the thermodynamics of imidazolidin-2-one synthesis from ethylenediamine (B42938) carbamate (B1207046), showing the reaction to be endothermic. acs.org Palladium-catalyzed carboamination reactions to form the ring are proposed to proceed via a mechanism involving oxidative addition of the aryl bromide to the Pd(0) catalyst, migratory insertion of the alkene into the Pd-aryl bond, and subsequent intramolecular C-N bond-forming reductive elimination. nih.gov

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion (FGI) and derivatization are key strategies for modifying the structure of this compound to explore its chemical space or to prepare analogs with desired properties. researchgate.netic.ac.uk

Functional Group Interconversions: FGI involves the conversion of one functional group into another. vanderbilt.edu The most versatile handle for FGI on the parent molecule is the 3-amino group.

From Amino to Halogen/Cyano/Hydroxyl: As mentioned, diazotization followed by Sandmeyer or related reactions allows for the conversion of the -NH₂ group into -F, -Cl, -Br, -I, -CN, and -OH.

From Amide to Methylene: The exocyclic amide carbonyl can be reduced to a methylene (-CH₂) group using powerful hydridic reducing agents.

Derivatization Strategies: Derivatization involves attaching new chemical moieties to the existing scaffold. nih.gov

N-Derivatization of the Amino Group: The primary amino group is an excellent site for derivatization. Reaction with various electrophiles can introduce a wide range of substituents. For example, reaction with isocyanates or isothiocyanates yields urea or thiourea (B124793) derivatives, while reaction with chloroformates can install carbamate protecting groups. nih.gov

N-Derivatization of the Imidazolidin-2-one Ring: The remaining N-H proton on the imidazolidin-2-one core can be substituted via alkylation or acylation, typically after deprotonation with a suitable base. This allows for the introduction of a second, distinct substituent on the heterocyclic core.

Analytical Derivatization: Imidazolidinone-containing reagents have been specifically designed for the derivatization of amines and carboxylic acids for analytical purposes, such as enhancing detection sensitivity or enabling chiral separation in LC-MS/MS analysis. researchgate.netnih.gov This highlights the utility of the imidazolidinone scaffold in creating specialized chemical tools.

Table 2: Potential Derivatization Reactions of this compound
Reactive SiteReagent ClassExample ReagentProduct Functional Group
Aromatic Amino Group (-NH₂)Acyl Halide / AnhydrideAcetyl ChlorideAmide
Sulfonyl ChlorideToluenesulfonyl ChlorideSulfonamide
IsocyanatePhenyl IsocyanateUrea
Aldehyde (reductive amination)Benzaldehyde / NaBH₃CNSecondary Amine
Imidazolidin-2-one N-HAlkyl Halide (with base)Methyl Iodide / NaHN-Alkyl Imidazolidinone
Acyl Halide (with base)Benzoyl Chloride / Et₃NN-Acyl Imidazolidinone
Benzoyl Carbonyl (C=O)Reducing AgentLiAlH₄Methylene (-CH₂-)

Structural Characterization and Spectroscopic Analysis of 1 3 Aminobenzoyl Imidazolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of 1-(3-aminobenzoyl)imidazolidin-2-one is expected to show distinct signals corresponding to the protons of the aminobenzoyl and imidazolidin-2-one moieties. The aromatic region would feature complex multiplets for the four protons on the benzene (B151609) ring. The imidazolidin-2-one ring protons typically appear as two triplets in the aliphatic region, resulting from the coupling between the adjacent methylene (B1212753) (-CH₂-) groups. The protons of the primary amine (-NH₂) on the benzoyl group and the secondary amine (-NH-) within the imidazolidinone ring would likely appear as broad singlets, the chemical shifts of which can be influenced by solvent and concentration.

Proton Assignment Expected Chemical Shift (δ ppm) Expected Multiplicity
Aromatic C-H (4 protons)6.5 - 7.5Multiplet (m)
Imidazolidin-2-one -CH₂-N-CO- (2 protons)~3.8 - 4.2Triplet (t)
Imidazolidin-2-one -CH₂-NH- (2 protons)~3.3 - 3.7Triplet (t)
Benzene-NH₂ (2 protons)Broad singletBroad Singlet (br s)
Imidazolidin-2-one N-H (1 proton)Broad singletBroad Singlet (br s)

This table presents expected values based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are anticipated for the two carbonyl carbons (one from the benzoyl group and one from the cyclic urea), the six aromatic carbons, and the two aliphatic carbons of the imidazolidinone ring. The chemical shifts of the aromatic carbons are influenced by the positions of the amino and benzoyl substituents.

Carbon Assignment Expected Chemical Shift (δ ppm)
Benzoyl C=O~168 - 172
Imidazolidin-2-one C=O~155 - 165
Aromatic C-NH₂~145 - 150
Aromatic C-H & C-CO~115 - 135
Imidazolidin-2-one -CH₂-N-CO-~45 - 50
Imidazolidin-2-one -CH₂-NH-~40 - 45

This table presents expected values based on typical chemical shifts for similar structural motifs. researchgate.netmdpi.com

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity between the adjacent methylene groups within the imidazolidin-2-one ring and the coupling relationships among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The N-H stretching of the primary amine on the benzene ring typically appears as two distinct bands, while the secondary amine N-H stretch of the imidazolidinone ring appears as a single band. ucalgary.ca Two strong carbonyl (C=O) stretching absorptions are also expected: one for the amide and one for the cyclic urea (B33335). ucalgary.ca

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch (primary amine)3300 - 3500Medium (two bands)
N-H Stretch (secondary amine, cyclic)3100 - 3300Medium, Broad
C-H Stretch (aromatic)3000 - 3100Medium to Weak
C-H Stretch (aliphatic)2850 - 3000Medium
C=O Stretch (amide)~1680Strong
C=O Stretch (cyclic urea)~1710Strong
C=C Stretch (aromatic)1450 - 1600Medium

This table presents expected values based on characteristic IR absorption frequencies for the functional groups present. ucalgary.canist.govrsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₁N₃O₂, giving it a molecular weight of approximately 205.22 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. A primary fragmentation pathway would likely involve the cleavage of the amide bond between the benzoyl group and the imidazolidinone ring.

Ion (m/z) Proposed Fragment Identity
205[M]⁺ (Molecular Ion)
120[H₂N-C₆H₄-CO]⁺ (Aminobenzoyl cation)
85[Imidazolidin-2-one - H]⁺

This table presents the expected molecular ion and major fragments based on the compound's structure. nist.govnih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry and conformation.

While specific crystallographic data for this compound is not available in the surveyed literature, studies on related imidazolidin-2-one structures show that the five-membered ring is not planar and typically adopts a twisted or envelope conformation. nih.govresearchgate.net An X-ray structure would also reveal intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which dictate how the molecules pack together in the crystal lattice. researchgate.net

Conformational Analysis of the Imidazolidin-2-one Ring System

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the conformational analysis of this compound. Detailed research findings, such as those obtained from X-ray crystallography or advanced NMR spectroscopy, which are necessary to accurately describe the three-dimensional structure and ring puckering of this specific molecule, are not publicly available.

Computational modeling techniques, such as Density Functional Theory (DFT), could provide theoretical insights into the preferred conformation of this compound. Such studies would typically calculate the energies of various possible conformers to identify the most stable arrangement of the atoms. Key parameters in this analysis would include the dihedral angles within the imidazolidin-2-one ring and the torsion angle between the acyl group and the ring.

Without experimental data, any discussion on the specific conformational properties of this compound remains speculative. Further research, including single-crystal X-ray diffraction analysis or detailed solution-state NMR studies, would be required to elucidate the precise solid-state and solution-phase conformations of this compound.

Computational and Theoretical Investigations of 1 3 Aminobenzoyl Imidazolidin 2 One

Thermodynamic Properties Determination (e.g., Gas-Phase Acidity)

Computational chemistry provides a route to determine various thermodynamic properties of molecules. For 1-(3-aminobenzoyl)imidazolidin-2-one, properties such as the standard enthalpy of formation, entropy, and Gibbs free energy could be calculated. iau.ir

Gas-phase acidity is a fundamental measure of a molecule's intrinsic acidity, free from solvent effects. It is typically defined as the enthalpy change (ΔH°acid) or Gibbs free energy change (ΔG°acid) for the deprotonation reaction in the gas phase: Molecule(g) → [Molecule-H]⁻(g) + H⁺(g)

For this compound, the most likely sites for deprotonation would be the amino group on the benzoyl ring and the N-H group within the imidazolidin-2-one ring. DFT calculations can predict which of these sites is more acidic by comparing the energies of the resulting conjugate bases. While experimental data for the parent 2-imidazolidinone exists, specific calculations for this derivative are not published. nist.govchemeo.com

Table 2: Predicted Thermodynamic Properties of this compound (Illustrative) (Note: This table is for illustrative purposes only.)

PropertyPredicted Value
Enthalpy of Formation (gas)Data not available
Gas-Phase Acidity (ΔG°acid)Data not available
Proton AffinityData not available

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical spectra are often scaled to account for systematic errors in the computational methods and can be invaluable in assigning experimental IR bands to specific molecular vibrations (e.g., C=O stretch, N-H bend). iau.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei (e.g., ¹H, ¹³C). This is achieved by calculating the magnetic shielding tensors for each nucleus. Comparing calculated and experimental NMR spectra can aid in structure elucidation and conformational analysis.

While experimental data for various imidazolidin-2-one derivatives are available, a detailed computational prediction and correlation for this compound has not been reported. mdpi.commdpi.com

Molecular Dynamics Simulations for Conformational Behavior

While quantum mechanics is excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions.

For this compound, an MD simulation would reveal:

The preferred conformations of the molecule in a given environment (e.g., in a vacuum or in a solvent).

The dynamics of the rotation around single bonds, such as the bond connecting the benzoyl group to the imidazolidin-2-one ring.

The stability of different conformers and the energy barriers for interconversion between them.

This information is particularly important for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity.

Conclusion and Future Research Perspectives on 1 3 Aminobenzoyl Imidazolidin 2 One Chemistry

Summary of Key Research Achievements and Insights

The imidazolidin-2-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and several FDA-approved drugs. mdpi.commdpi.com Research into this class of heterocyclic compounds has led to significant advancements in synthetic chemistry and drug discovery. Key achievements in the broader field of imidazolidin-2-one chemistry provide a foundation for understanding the potential of specific derivatives like 1-(3-aminobenzoyl)imidazolidin-2-one.

Major progress has been made in the synthesis of the imidazolidin-2-one ring system. Traditional methods, such as the carbonylation of 1,2-diamines, have been refined to improve yields and reduce the use of hazardous reagents. proquest.com More contemporary and elegant strategies have also been developed, including:

Intramolecular Cyclization: Acid-catalyzed intramolecular cyclization of urea (B33335) derivatives has proven to be a highly regioselective method for producing substituted imidazolidin-2-ones. mdpi.comproquest.com

Palladium-Catalyzed Reactions: Palladium-catalyzed carboamination of N-allylureas with aryl bromides allows for the stereoselective synthesis of complex imidazolidin-2-ones, creating a C-C and a C-N bond in a single step. nih.gov

Multi-component Reactions: Pseudo-multicomponent one-pot protocols have been developed for the efficient and sustainable synthesis of 1,3-disubstituted imidazolidin-2-ones. mdpi.com

Base-Catalyzed Hydroamidation: The use of organocatalysts, such as phosphazene bases, has enabled the intramolecular hydroamidation of propargylic ureas under ambient conditions to yield imidazolidin-2-ones. acs.org

These synthetic advancements have made a wide array of imidazolidin-2-one derivatives accessible for biological screening. Consequently, compounds bearing this scaffold have been identified with a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. proquest.comnih.govscialert.net The imidazolidin-2-one moiety is recognized for its ability to act as a rigid scaffold, presenting substituents in a well-defined spatial orientation for interaction with biological targets.

Identification of Current Challenges and Knowledge Gaps

Despite the significant progress in the synthesis and application of imidazolidin-2-ones, several challenges and knowledge gaps remain, particularly for specific, less-studied derivatives like this compound.

A primary challenge lies in the development of sustainable and environmentally friendly synthetic methods. numberanalytics.comnumberanalytics.com Traditional approaches often rely on harsh reaction conditions, toxic reagents like phosgene, or expensive metal catalysts. acs.orggoogle.com While greener alternatives are emerging, their substrate scope and scalability can be limited. For this compound, a key challenge would be the development of a concise and efficient synthesis that avoids multiple protection and deprotection steps for the amino group.

Another significant challenge is achieving regioselectivity in the synthesis of unsymmetrically substituted imidazolidin-2-ones. Depending on the synthetic route, mixtures of isomers can be formed, leading to difficult purification and lower yields of the desired product. mdpi.com Furthermore, controlling stereochemistry during synthesis is crucial for biological applications, and developing robust stereoselective methods remains an active area of research. nih.gov

The most significant knowledge gap for this compound is the lack of specific research into its synthesis, properties, and biological activity. While the parent scaffold is well-studied, the influence of the 3-aminobenzoyl substituent at the N1 position has not been explored. This includes understanding how this substituent affects the chemical reactivity of the imidazolidin-2-one ring and its potential to engage in specific biological interactions.

Proposed Future Research Directions in Synthesis and Derivatization

Future research on this compound should focus on developing efficient synthetic routes and exploring its potential for creating a diverse library of derivatives for biological evaluation.

In Synthesis:

Convergent Synthetic Strategies: The development of convergent synthetic routes where the 3-aminobenzoyl moiety and the imidazolidin-2-one ring are coupled in the final steps could offer a more efficient approach than linear syntheses.

Green Chemistry Approaches: Future synthetic work should prioritize the use of green chemistry principles, such as employing catalytic methods, using environmentally benign solvents, and designing one-pot reactions to minimize waste. frontiersin.org The exploration of pseudo-multicomponent reactions, which have been successful for other substituted imidazolidin-2-ones, could be a promising avenue. mdpi.com

Flow Chemistry: The application of flow chemistry techniques could enable better control over reaction parameters, improve safety, and facilitate the scalable synthesis of this compound and its derivatives. numberanalytics.com

In Derivatization:

Modification of the Aromatic Amine: The primary amino group on the benzoyl ring is a key handle for derivatization. It can be readily acylated, sulfonated, or used in reductive amination reactions to introduce a wide variety of substituents. This would allow for a systematic exploration of the structure-activity relationship.

Substitution at the N3-Position: The N-H group at the 3-position of the imidazolidin-2-one ring is another site for modification. Alkylation or arylation at this position could further modulate the compound's steric and electronic properties.

Combinatorial Chemistry: The use of combinatorial chemistry approaches, where libraries of derivatives are synthesized in parallel, would accelerate the discovery of bioactive compounds based on the this compound scaffold.

Outlook on Novel Applications and Methodological Advancements

The unique combination of the privileged imidazolidin-2-one scaffold and the versatile 3-aminobenzoyl group suggests that this compound could be a valuable building block for the development of novel therapeutic agents and research tools.

Novel Applications:

Targeted Therapeutics: The amino group can be functionalized with targeting moieties to direct the molecule to specific cells or tissues, potentially leading to the development of targeted cancer therapies.

Antimicrobial Agents: Given that many heterocyclic compounds exhibit antimicrobial properties, derivatives of this compound should be screened for activity against a panel of bacterial and fungal pathogens. nih.govscialert.net

Enzyme Inhibitors: The rigid scaffold and the potential for introducing diverse functional groups make this compound class promising candidates for the development of enzyme inhibitors. The aminobenzoyl moiety is present in several known bioactive compounds, suggesting it may contribute to binding interactions.

Materials Science: Heterocyclic compounds are finding increasing use in materials science. numberanalytics.commsesupplies.com Derivatives of this compound could be explored for applications in polymers or as components of organic light-emitting diodes (OLEDs).

Methodological Advancements:

Computational Modeling: The use of computational tools for in silico screening and prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can guide the design of new derivatives with improved pharmacological profiles. numberanalytics.com

High-Throughput Screening: The development of high-throughput screening assays will be crucial for rapidly evaluating the biological activity of a large library of this compound derivatives.

Advanced Analytical Techniques: The use of advanced NMR and mass spectrometry techniques will be essential for the unambiguous characterization of new derivatives and for studying their interactions with biological targets.

Q & A

Q. What are the common synthetic routes for 1-(3-aminobenzoyl)imidazolidin-2-one, and how do reaction conditions influence yield and purity?

The synthesis of imidazolidinone derivatives typically involves cyclization or coupling reactions. For example, nucleophilic substitution between 3-aminobenzoic acid derivatives and imidazolidinone precursors can yield the target compound. Reaction conditions such as solvent polarity (e.g., ethanol/water mixtures), temperature (room temperature vs. reflux), and catalysts (e.g., sodium hydroxide for deprotonation) significantly affect yield and purity. Optimization via Design of Experiments (DoE) methodologies, including factorial designs, can systematically identify critical parameters like stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Key techniques include:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ ~170 ppm).
  • IR Spectroscopy : Detect C=O stretches (~1650–1750 cm⁻¹) and N–H bends (~3300 cm⁻¹).
  • HRMS : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O), as demonstrated in structurally analogous imidazolidinones .

Q. What purification methods are optimal for isolating this compound from complex reaction mixtures?

Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates polar byproducts. Recrystallization from ethanol/water mixtures improves purity, while liquid-liquid extraction (e.g., ethyl acetate vs. brine) removes unreacted starting materials. Technical-grade solvents (≥90% purity) are recommended to avoid contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for imidazolidinone derivatives across different studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent controls) or compound purity. To address this:

  • Validate purity via HPLC (>95%) and NMR.
  • Standardize bioassays using reference compounds (e.g., cisplatin for cytotoxicity).
  • Perform dose-response curves with triplicate replicates to assess reproducibility.
    Cross-referencing synthetic protocols (e.g., protecting group strategies) from independent studies can clarify structural consistency .

Q. What computational approaches are recommended for predicting the reactivity and electronic properties of this compound?

  • DFT Calculations : Use B3LYP/6-31G* to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO), which predict nucleophilic/electrophilic sites .
  • QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with properties like solubility or logP.
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in biological matrices .

Q. How do steric and electronic factors influence the regioselectivity of substitution reactions in this compound derivatives?

Steric hindrance from the 3-aminobenzoyl group directs electrophilic attacks to the less hindered C4/C5 positions of the imidazolidinone ring. Electron-donating substituents (e.g., –NH₂) increase electron density at the carbonyl oxygen, favoring hydrogen bonding with reagents. Crystallographic data (e.g., bond angles and torsion angles) provide empirical validation of these trends .

Q. How can hybrid QSPR/DFT models correlate structural features of this compound with its physicochemical properties?

Integrate DFT-derived descriptors (e.g., dipole moment, polarizability) with QSPR parameters (e.g., topological indices) into neural network models. For example:

DescriptorProperty PredictedError Margin
HOMO-LUMO gapReactivity±0.2 eV
Molecular volumeSolubility±5%
Validate models against experimental data (e.g., chromatographic retention times) to refine predictive accuracy .

Q. Methodological Notes

  • Experimental Design : Use DoE to minimize trials while maximizing data robustness. Central Composite Designs (CCD) are ideal for non-linear optimization .
  • Data Contradiction Analysis : Apply multivariate statistics (e.g., PCA) to isolate outlier datasets and identify confounding variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.